molecular formula C13H19NO B1428394 2-(Oxan-4-yl)-1-phenylethan-1-amine CAS No. 1247055-75-9

2-(Oxan-4-yl)-1-phenylethan-1-amine

Cat. No. B1428394
M. Wt: 205.3 g/mol
InChI Key: YVOLKFVPQYVOOC-UHFFFAOYSA-N
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Description

The compound “2-(Oxan-4-yl)-1-phenylethan-1-amine” appears to be an organic compound1. However, specific details about this compound are not readily available1.



Synthesis Analysis

There is no specific information available on the synthesis of “2-(Oxan-4-yl)-1-phenylethan-1-amine”. However, similar compounds like “2-(oxan-4-yl)cyclopropane-1-carboxylic acid” and “2-[(Oxan-4-yl)amino]acetonitrile” have been mentioned in the context of chemical synthesis23.



Molecular Structure Analysis

The molecular structure of “2-(Oxan-4-yl)-1-phenylethan-1-amine” is not readily available. However, similar compounds like “2-(Oxan-4-Yl)Acetic Acid” and “(oxan-4-yl)(phenyl)methanamine” have their molecular structures listed45.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-(Oxan-4-yl)-1-phenylethan-1-amine”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Oxan-4-yl)-1-phenylethan-1-amine” are not readily available. However, similar compounds like “2-[(oxan-4-yl)amino]phenol hydrochloride” have some properties listed6.


Scientific Research Applications

NMR Spectra in Psychoactive Substance Identification

1H NMR spectra of novel psychoactive substances (NPS), including 2-phenylethan-1-amines, have been reported. These spectra aid forensic and harm-reduction organizations in identifying compounds like 2-(Oxan-4-yl)-1-phenylethan-1-amine, which occasionally appear in psychoactive substances (Chapman, 2017).

Vasorelaxant Effects

The vasorelaxant effects of related compounds, such as 1-nitro-2-phenylethane, have been studied, involving the stimulation of the soluble guanylate cyclase-cGMP pathway. These findings contribute to understanding the cardiovascular effects of similar compounds (Brito et al., 2013).

Antimicrobial Activities of Oxazine Derivatives

Research on oxazine derivatives, synthesized through cyclization reactions involving phenylethane compounds, highlights their significant antimicrobial activities. This positions compounds like 2-(Oxan-4-yl)-1-phenylethan-1-amine as potential candidates for antimicrobial applications (Thirunarayan & Renuka, 2014).

Complex Formation with Ionophores

Studies on the formation of complexes between ionophores like lasalocid A and phenethylamines (including 1-amino-1-phenylethane and 1-amino-2-phenylethane) in nonpolar solutions provide insights into molecular interactions relevant to similar amines (Shen & Patel, 1977).

Application in Polymer Synthesis

The preparation of compounds such as ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates, involving reactions with phenylethanamines, has been explored for their use in polymer synthesis. This area of research can extend to similar compounds like 2-(Oxan-4-yl)-1-phenylethan-1-amine (D’yachenko et al., 2019).

Role in Binge Eating Models

Research involving compounds structurally related to 2-(Oxan-4-yl)-1-phenylethan-1-amine, such as various phenylethylamine derivatives, has been conducted to understand their role in compulsive food consumption in binge eating models in rats (Piccoli et al., 2012).

Safety And Hazards

The safety and hazards associated with “2-(Oxan-4-yl)-1-phenylethan-1-amine” are not known. However, similar compounds like “2-[(oxan-4-yl)amino]phenol hydrochloride” have safety information available6.


Future Directions

There is no specific information available on the future directions of “2-(Oxan-4-yl)-1-phenylethan-1-amine”.


Please note that the information provided is based on similar compounds and may not be directly applicable to “2-(Oxan-4-yl)-1-phenylethan-1-amine”. For accurate information, specific studies on “2-(Oxan-4-yl)-1-phenylethan-1-amine” would be required.


properties

IUPAC Name

2-(oxan-4-yl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-5,11,13H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOLKFVPQYVOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yl)-1-phenylethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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